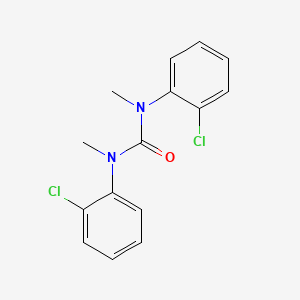
N,N'-Bis(2-chlorophenyl)-N,N'-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2-chlorophenyl)-1,3-dimethylurea is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorophenyl groups attached to a dimethylurea core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-chlorophenyl)-1,3-dimethylurea typically involves the reaction of 2-chloroaniline with dimethylcarbamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chloroaniline+dimethylcarbamoyl chloride→1,3-Bis(2-chlorophenyl)-1,3-dimethylurea
Industrial Production Methods
In industrial settings, the production of 1,3-Bis(2-chlorophenyl)-1,3-dimethylurea involves large-scale reactions using similar starting materials. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-chlorophenyl)-1,3-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
1,3-Bis(2-chlorophenyl)-1,3-dimethylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-chlorophenyl)-1,3-dimethylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-chlorophenyl)urea
- 1,3-Diphenylurea
- 1,3-Bis(2,4-dichlorophenyl)urea
Uniqueness
1,3-Bis(2-chlorophenyl)-1,3-dimethylurea is unique due to the presence of two chlorophenyl groups and a dimethylurea core, which confer specific chemical and biological properties
Properties
CAS No. |
188962-78-9 |
|---|---|
Molecular Formula |
C15H14Cl2N2O |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
1,3-bis(2-chlorophenyl)-1,3-dimethylurea |
InChI |
InChI=1S/C15H14Cl2N2O/c1-18(13-9-5-3-7-11(13)16)15(20)19(2)14-10-6-4-8-12(14)17/h3-10H,1-2H3 |
InChI Key |
JAYWQHKEBAEICY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1Cl)C(=O)N(C)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















